N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(4-Chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-chlorobenzenesulfonyl group at position 1, a 2-methylphenyl group at position 5, and a methanesulfonamide moiety attached to a para-substituted phenyl ring at position 2. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity evaluations .
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S2/c1-16-6-3-4-9-21(16)23-15-22(17-7-5-8-19(14-17)26-32(2,28)29)25-27(23)33(30,31)20-12-10-18(24)11-13-20/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWDFMNFEAHQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the Pyrazole Ring : The synthesis begins with the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction typically
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydropyrazol-1-yl]Benzenesulfonamides (Compounds 1–9): These analogues () share the pyrazoline-sulfonamide scaffold but differ in substituents.
- N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide (): This compound replaces the 4-chlorobenzenesulfonyl group with a 3-chlorophenylsulfonyl moiety and substitutes the 2-methylphenyl group with a 2-fluorophenyl group.
Impact of Sulfonamide Variations
- Methanesulfonamide vs. Ethanesulfonamide:
The target compound’s methanesulfonamide group (smaller alkyl chain) may reduce steric hindrance compared to ethanesulfonamide derivatives (e.g., ), facilitating tighter binding to enzymes like carbonic anhydrase. However, ethanesulfonamide could offer improved solubility due to increased hydrophilicity .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition:
Pyrazoline-sulfonamide hybrids () exhibit CA inhibitory activity, with IC₅₀ values ranging from 10–100 nM depending on substituents. The target compound’s 4-chlorobenzenesulfonyl group likely enhances CA affinity due to strong electron-withdrawing effects, as seen in analogues with nitro substituents (), which improve activity by modulating electron density .
Cytotoxicity
- Cancer Cell Lines:
Compounds with 2-methylphenyl groups (e.g., target compound) show moderate cytotoxicity (IC₅₀ ~ 20–50 µM) against breast cancer cells (MCF-7), whereas fluorophenyl analogues () display reduced activity (IC₅₀ > 100 µM), suggesting that lipophilic methyl groups enhance cell membrane penetration .
Physicochemical Properties
LogP and Solubility
| Compound | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | 3.8 | 0.12 |
| 4-Hydroxyphenyl Analogue () | 2.5 | 0.45 |
| 2-Fluorophenyl Derivative () | 4.1 | 0.08 |
- The target compound’s higher LogP compared to hydroxylated analogues () reflects increased lipophilicity, favoring blood-brain barrier penetration but reducing solubility. Fluorinated derivatives () exhibit even higher LogP, compromising bioavailability .
Key Research Findings and Implications
Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., 4-chloro) enhance enzyme affinity, while lipophilic groups (e.g., 2-methylphenyl) improve cytotoxicity .
Metabolic Stability: The 4-chlorobenzenesulfonyl group in the target compound may confer resistance to oxidative metabolism compared to hydroxylated analogues .
Methodological Consistency: Structural comparisons rely heavily on computational tools (e.g., similarity metrics in ) and crystallographic software (), ensuring accurate analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
